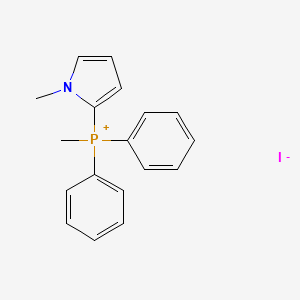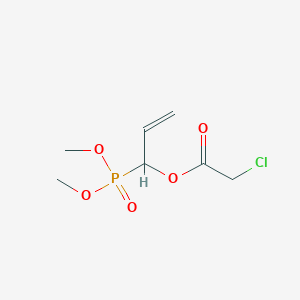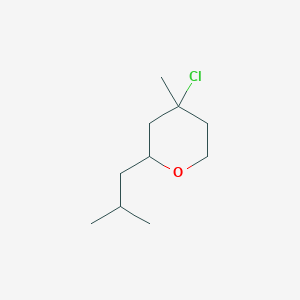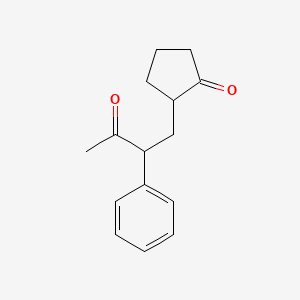
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide typically involves the reaction of diphenylphosphine with 1-methyl-1H-pyrrole in the presence of methyl iodide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as halides, cyanides, or thiolates.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts or reagents depending on the desired transformation. The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide involves its interaction with molecular targets such as enzymes, proteins, and nucleic acids. The phosphonium ion can form strong bonds with these targets, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide can be compared with other similar compounds such as:
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the pyrrole moiety.
Tetraphenylphosphonium iodide: Similar in structure but with four phenyl groups instead of the pyrrole and methyl groups.
Methyl(1-methyl-1H-pyrrol-2-yl)phosphine oxide: An oxidized form of the compound with different reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrrole ring and the phosphonium ion, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53780-70-4 |
|---|---|
Molekularformel |
C18H19INP |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
methyl-(1-methylpyrrol-2-yl)-diphenylphosphanium;iodide |
InChI |
InChI=1S/C18H19NP.HI/c1-19-15-9-14-18(19)20(2,16-10-5-3-6-11-16)17-12-7-4-8-13-17;/h3-15H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RUMZHRSAEUIFMV-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)

![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)



